(E)-2-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
This compound features a benzothiazol-2-ylidene core substituted with methoxy and dimethyl groups at positions 4, 3, and 7, respectively. The E-configuration of the imine bond is critical for maintaining planar geometry, facilitating π-π stacking in biological systems.
Properties
IUPAC Name |
2-benzylsulfonyl-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13-9-10-15(25-3)17-18(13)26-19(21(17)2)20-16(22)12-27(23,24)11-14-7-5-4-6-8-14/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYGXJLFASPBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)CS(=O)(=O)CC3=CC=CC=C3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Formation of the Benzylsulfonyl Group: The benzylsulfonyl group is typically introduced through a sulfonylation reaction, using benzyl chloride (C₆H₅CH₂Cl) and a sulfonylating agent like sulfur dioxide (SO₂) or sulfonyl chloride (RSO₂Cl).
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired this compound. This is often achieved through a condensation reaction under basic or acidic conditions, depending on the specific intermediates used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Halogens in the presence of a catalyst, nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-2-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Group Variations
Table 1: Structural and Functional Comparisons
Key Observations
Sulfonyl vs. Sulfonyl groups enhance metabolic stability but may reduce membrane permeability compared to sulfamoyls .
Substituent Effects on Benzothiazole Core :
- The 4-methoxy and 3,7-dimethyl groups in the target compound increase steric bulk and lipophilicity compared to the 4-ethoxy-3-methyl analog in . Methoxy groups generally improve solubility over ethoxy due to reduced hydrophobicity .
Synthetic Methodologies: Carbodiimide coupling (e.g., EDC/HOBt in ) is a common strategy for acetamide formation, suggesting the target compound may be synthesized similarly. In contrast, thiazolidinone derivatives () often employ ZnCl2-catalyzed cyclization .
Biological Implications: Thiazolidinone-containing analogs () are associated with antidiabetic and antimicrobial activities due to their ability to chelate metal ions. The target’s benzo[d]thiazol-2-ylidene core may mimic these interactions but with altered selectivity due to substituent variations .
Biological Activity
(E)-2-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide, with the CAS number 1007085-34-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 404.5 g/mol. The structure features a benzylsulfonyl group and a methoxy-substituted benzo[d]thiazole moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1007085-34-8 |
| Molecular Formula | CHNOS |
| Molecular Weight | 404.5 g/mol |
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or inflammation.
- Receptor Interaction : It could interact with various receptors, modulating signaling pathways that affect cell growth and survival.
- Gene Expression Modulation : Similar compounds have shown the ability to alter gene expression related to cancer pathways, such as c-myc and Ha-ras .
Anticancer Activity
Research has indicated that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies on related compounds have demonstrated their ability to induce apoptosis in human leukemia cells and inhibit tumor growth in animal models .
Antimicrobial Properties
There is emerging evidence suggesting that this compound may possess antimicrobial properties. The presence of the sulfonamide group is known to enhance antibacterial activity, making it a candidate for further investigation in the development of new antibiotics .
Case Studies and Research Findings
- Cytotoxicity Studies : A study involving the evaluation of similar benzothiazole derivatives found that they exhibited potent cytotoxicity against P388 and L1210 cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Gene Expression Analysis : In experiments assessing the effects of related compounds on DMBA-induced gene expressions in mice, significant reductions in oncogene expression were observed when treated with these compounds prior to carcinogen exposure . This suggests potential chemopreventive properties.
- In Vivo Efficacy : Animal studies have shown that administration of similar compounds resulted in reduced tumor size in xenograft models, indicating their potential as therapeutic agents for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
